SAM-Competitive Inhibition Mechanism
PRMT5-IN-30 (compound 17) is a SAM-competitive inhibitor, as established by kinetic experiments showing competitive behavior with the SAM cofactor rather than the peptide substrate [1]. In contrast, clinical-stage inhibitor GSK3326595 is a SAM-uncompetitive, peptide-competitive inhibitor [2], and JNJ-64619178 is a pseudo-irreversible inhibitor that binds simultaneously to the SAM and substrate binding pockets [3]. The SAM-competitive mechanism of PRMT5-IN-30 makes it particularly valuable for studies focused on cofactor-competitive inhibition dynamics and structure-activity relationship (SAR) exploration around the SAM binding site.
| Evidence Dimension | Inhibition mechanism with respect to SAM cofactor |
|---|---|
| Target Compound Data | SAM-competitive |
| Comparator Or Baseline | GSK3326595: SAM-uncompetitive, peptide-competitive; JNJ-64619178: pseudo-irreversible (binds SAM and substrate pockets) |
| Quantified Difference | Qualitative mechanistic distinction |
| Conditions | Kinetic assays with varying SAM and substrate concentrations |
Why This Matters
The SAM-competitive mechanism enables distinct experimental applications in cofactor competition studies and SAR optimization that cannot be replicated with uncompetitive or pseudo-irreversible PRMT5 inhibitors.
- [1] Mao R, Shao J, Zhu K, et al. Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization. J Med Chem. 2017;60(14):6289-6304. doi:10.1021/acs.jmedchem.7b00587. PMID: 28650658. View Source
- [2] Gerhart SV, Kellner WA, Thompson C, et al. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing. Sci Rep. 2018;8(1):9711. doi:10.1038/s41598-018-28002-y. View Source
- [3] Brehmer D, Beke L, Wu T, et al. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. Mol Cancer Ther. 2021;20(12):2317-2328. doi:10.1158/1535-7163.MCT-21-0367. View Source
